molecular formula C9H11N3O3S B15018449 5,5-dimethyl-2-(nitroamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one

5,5-dimethyl-2-(nitroamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Cat. No.: B15018449
M. Wt: 241.27 g/mol
InChI Key: CNKYEWURFXJFMC-UHFFFAOYSA-N
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Description

5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitroamino group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one involves its interaction with specific molecular targets and pathways. The nitroamino group can participate in redox reactions, while the benzothiazole ring can interact with various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one apart is its combination of a nitroamino group with a benzothiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H11N3O3S

Molecular Weight

241.27 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)nitramide

InChI

InChI=1S/C9H11N3O3S/c1-9(2)3-5-7(6(13)4-9)16-8(10-5)11-12(14)15/h3-4H2,1-2H3,(H,10,11)

InChI Key

CNKYEWURFXJFMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)N[N+](=O)[O-])C

Origin of Product

United States

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